
3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically targets and binds to immunoglobulin E (IgE). It is primarily used to treat severe allergic asthma, chronic idiopathic urticaria, and nasal polyps . Omalizumab works by inhibiting the binding of IgE to its receptors on mast cells and basophils, thereby preventing the release of inflammatory mediators that cause allergic reactions .
Preparation Methods
Omalizumab is produced using suspension cell culture techniques with a Chinese Hamster Ovary (CHO) cell line . The production process involves the expression of the monoclonal antibody in CHO cells, followed by purification and formulation into a powder for injection . The industrial production of omalizumab requires stringent conditions to ensure the stability and efficacy of the final product.
Chemical Reactions Analysis
Omalizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its primary interactions are with biological molecules, specifically IgE. The binding of omalizumab to IgE prevents IgE from interacting with its receptors on immune cells, thereby inhibiting the allergic response . The major product of this interaction is the formation of an omalizumab-IgE complex, which is then cleared from the circulation.
Scientific Research Applications
Omalizumab has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to study and treat various allergic conditions, including asthma, chronic idiopathic urticaria, and nasal polyps . In clinical research, omalizumab has been shown to improve asthma control, reduce exacerbations, and decrease the need for corticosteroids . Additionally, it is being investigated for its potential use in treating other IgE-mediated conditions, such as food allergies .
Mechanism of Action
Omalizumab exerts its effects by binding to the C-epsilon-3 locus of IgE, the domain at which IgE binds to its high-affinity receptor (Fc-epsilon-RI) on mast cells and basophils . By neutralizing free IgE, omalizumab reduces the levels of circulating IgE and prevents it from interacting with Fc-epsilon-RI. This leads to a decrease in the activation and release of inflammatory mediators, thereby mitigating allergic reactions .
Comparison with Similar Compounds
Omalizumab is unique among monoclonal antibodies due to its specific targeting of IgE. Other biologic therapies for severe asthma include mepolizumab, reslizumab, and benralizumab, which target interleukin-5 (IL-5) or its receptor . Dupilumab targets the interleukin-4 receptor and is effective in treating nasal polyposis and atopic dermatitis . Tezepelumab, an anti-thymic stromal lymphopoietin (TSLP) monoclonal antibody, has also shown promise in reducing asthma exacerbations . Each of these biologics has distinct mechanisms of action and is chosen based on the specific characteristics and needs of the patient.
Properties
CAS No. |
9055-70-3 |
|---|---|
Molecular Formula |
C48H80O4 |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
InChI Key |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


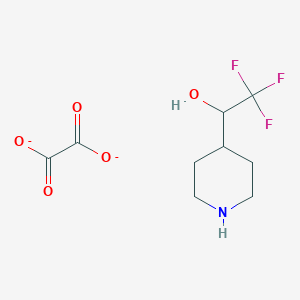
![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
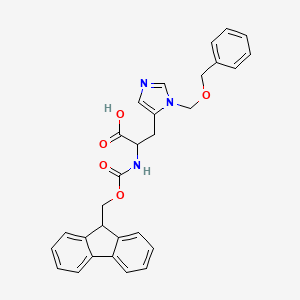
![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)
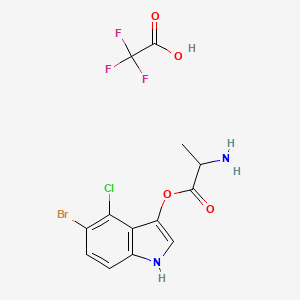
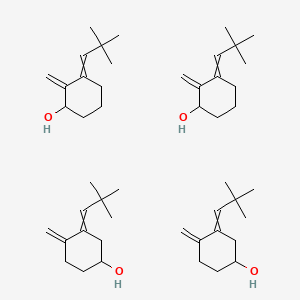

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
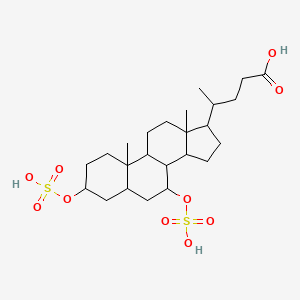
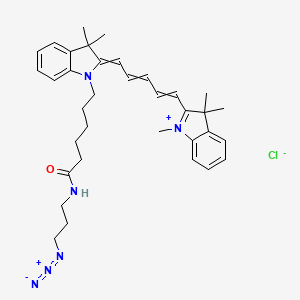
![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)

![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
